molecular formula C6H9BrClNS B6244980 2-(5-bromothiophen-3-yl)ethan-1-amine hydrochloride CAS No. 2408972-28-9

2-(5-bromothiophen-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6244980
CAS No.: 2408972-28-9
M. Wt: 242.6
InChI Key:
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Description

“2-(5-bromothiophen-3-yl)ethan-1-amine hydrochloride” is a chemical compound. It’s a powder at room temperature . The IUPAC name is “1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride” and the InChI code is "1S/C6H8BrNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code "1S/C6H8BrNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H" . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), sulfur (S), and chlorine (Cl) atoms.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 242.57 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-bromothiophen-3-yl)ethan-1-amine hydrochloride involves the reaction of 5-bromothiophene-3-carbaldehyde with ethylamine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "5-bromothiophene-3-carbaldehyde", "ethylamine", "sodium borohydride", "hydrochloric acid", "water", "diethyl ether" ], "Reaction": [ "Step 1: 5-bromothiophene-3-carbaldehyde is reacted with excess ethylamine in the presence of hydrochloric acid to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to yield the amine product.", "Step 3: The amine product is dissolved in hydrochloric acid and the resulting solution is evaporated to dryness.", "Step 4: The residue is dissolved in diethyl ether and the resulting solution is filtered to remove any insoluble impurities.", "Step 5: The diethyl ether solution is treated with hydrochloric acid to yield the final product, 2-(5-bromothiophen-3-yl)ethan-1-amine hydrochloride." ] }

2408972-28-9

Molecular Formula

C6H9BrClNS

Molecular Weight

242.6

Purity

95

Origin of Product

United States

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